molecular formula C₃₆H₆₇N₁₁O₈S₂ B549795 Myomodulin CAS No. 110570-93-9

Myomodulin

Cat. No. B549795
M. Wt: 846.1 g/mol
InChI Key: XJKLGCYMUGPWSS-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myomodulin is a neuropeptide present in molluscs, insects, and gastropods . It is an important group of neural cotransmitters in molluscs and is known to be present in the neural network that controls feeding behavior in the snail Lymnaea . A single gene encodes five structurally similar forms of myomodulin: GLQMLRLamide, QIPMLRLamide, SMSMLRLamide, SLSMLRLamide, and PMSMLRLamide .


Synthesis Analysis

The myomodulin gene is transcribed as a single spliced transcript from an upstream promoter region that contains multiple cAMP-responsive elements, as well as putative elements with homology to tissue-specific promoter-binding sites . The gene is expressed in specific cells in all ganglia of the CNS of Lymnaea, which allows physiological analysis of the function of myomodulins at the level of single identified neurons .


Molecular Structure Analysis

The myomodulin gene encodes a variety of structurally related peptides present on one or more precursor proteins . The organization of the gene indicates that it is transcribed as a single spliced transcript .

Scientific Research Applications

Myomodulin in Neuromuscular Signaling

Myomodulin-related peptides are a family of cotransmitters that modulate neuromuscular signaling, particularly in the feeding system of Aplysia. Research has identified a myomodulin precursor polypeptide encoding different myomodulin-related peptides, with myomodulin A being present in multiple copies. This gene exhibits tissue-specific expression and is localized to specific neurons in the Aplysia central nervous system (CNS) (Miller et al., 1993).

Myomodulin in Neural Networks and Gut Motility

In the snail Lymnaea, a single gene encodes various structurally similar forms of myomodulin. These peptides are present in the neural network controlling feeding behavior and have been confirmed in nervous tissue by mass spectrometry. Myomodulin gene expression is specific to cells in all ganglia of the CNS, influencing physiological functions at the level of single identified neurons (Kellett et al., 1996).

Myomodulin's Role in Muscle Contractions

Myomodulin has been observed to potentiate muscle contractions in Aplysia, acting as a bioactive neuropeptide in cholinergic buccal motor neurons. It modulates ARC muscle contraction, interacting with other neuromodulators like serotonin and small cardioactive peptides (Cropper et al., 1987).

Myomodulin and Signal Transduction

Myomodulin A (MMA) influences cAMP levels and cAMP-dependent protein kinase (cAPK) activity in the Aplysia accessory radula closer muscle. This suggests that MMA's effects are mediated via the cAPK signal transduction pathway, potentially utilizing the same pathway as other peptide neuromodulators (Hooper et al., 1994).

Myomodulin in Other Species

Studies have also found myomodulin-like peptides in the crab Cancer borealis, indicating its wider biological relevance beyond molluscs. These peptides have significant physiological actions on nerve and muscle preparations in various species (Christie et al., 1994).

Safety And Hazards

Myomodulin is for research use and not for human or veterinary diagnostic or therapeutic use . The safety data sheet indicates that no special measures are required for handling myomodulin .

Future Directions

Myomodulin A is now known to be present in several other molluscs together with at least one more related molecule, and further types of myomodulin are also likely to be discovered with further investigation . This suggests that future research could focus on identifying and characterizing these additional forms of myomodulin.

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H67N11O8S2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKLGCYMUGPWSS-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CCSC)NC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67N11O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myomodulin

CAS RN

110570-93-9
Record name Myomodulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110570939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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